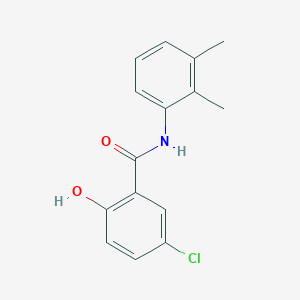
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide: is an organic compound with a molecular formula of C15H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group, a hydroxy group, and a dimethylphenyl group attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acylation: The resulting amine is acylated with 5-chloro-2,3-dimethylbenzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-Chloro-N-(2,3-dimethylphenyl)-2-benzamide.
Reduction: Formation of N-(2,3-dimethylphenyl)-2-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide
- 5-Chloro-N-(2,3-dimethylphenyl)pentanamide
Comparison
Compared to its analogs, 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity for certain targets. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
84629-56-1 |
|---|---|
Molekularformel |
C15H14ClNO2 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
5-chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-9-4-3-5-13(10(9)2)17-15(19)12-8-11(16)6-7-14(12)18/h3-8,18H,1-2H3,(H,17,19) |
InChI-Schlüssel |
LOQUNKVIUAOFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
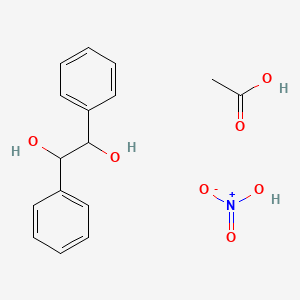
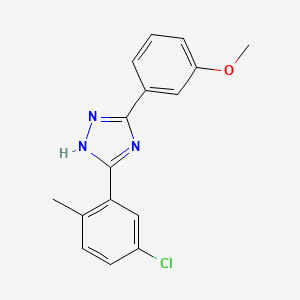
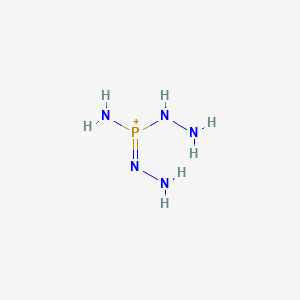
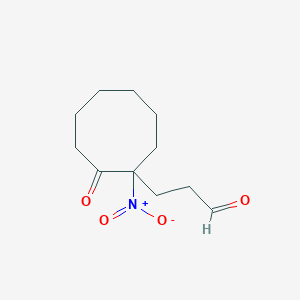
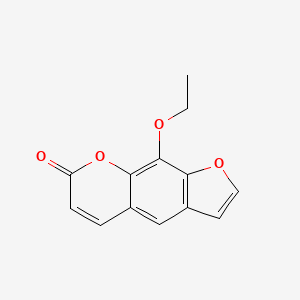
![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
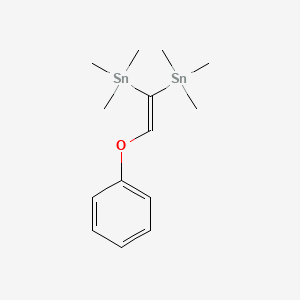
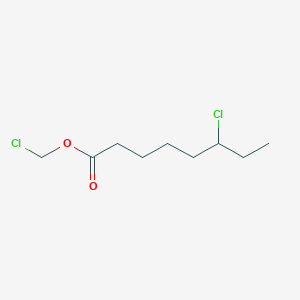
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
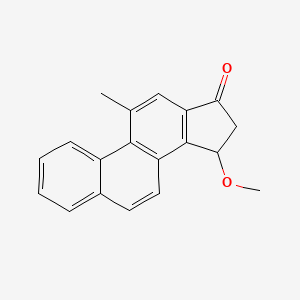
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
